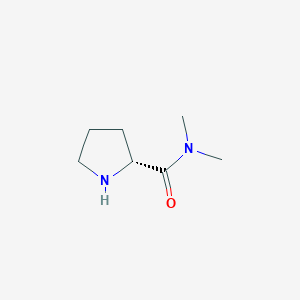

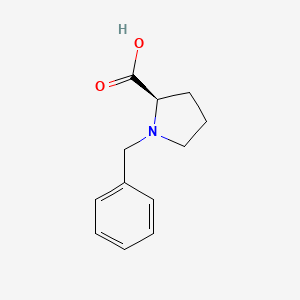

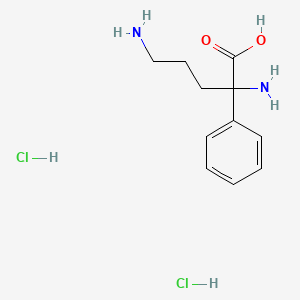

![molecular formula C7H12ClN3 B3042377 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride CAS No. 601515-50-8](/img/structure/B3042377.png)

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Vue d'ensemble

Description

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a chemical compound with the CAS Number: 601515-50-8 . It has a molecular weight of 173.65 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives was accomplished in six steps from commercially available 2-amino pyrimidine . The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 173.65 . Other specific properties such as density, boiling point, and melting point are not directly mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been synthesized through various methods, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, which offers an efficient preparation of 3-Aminoimidazo[1,2-a]pyrazines with high yield and purity (Baenziger, Durantie, & Mathes, 2017).

- Another study involved the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, showcasing the effects of solvent and base on the cyclization reaction, optimizing reaction conditions (Teng Da-wei, 2012).

Applications in Medicinal Chemistry

- Research has been conducted on novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists, with a focus on optimizing potency and brain penetration, as well as their sleep-promoting activity in a rat model (Sifferlen et al., 2013).

- Another study synthesized 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones, exploring their potential as fluorogenic dyes due to significant shifts in absorption and emission spectra (Zaitseva et al., 2020).

Chemiluminescent Properties

- A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones were synthesized with applications in 'pseudo-flash' chemiluminescence, potentially useful for bioconjugation (Adamczyk et al., 2003).

Biological Activities

- Research on 8-methyl-2-substituted-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazine compounds showed anti-inflammatory activity, highlighting their therapeutic potential (Tewari, Dubey, & Mishra, 2009).

- Imidazo[1,5-a]pyrazines and pyrazolo[1,5-c]pyrimidines were identified as selective negative modulators of AMPARs, showing promise in seizure protection and as potential anticonvulsants (Savall et al., 2018).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

Mécanisme D'action

Target of Action

The primary target of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is G protein-coupled receptors (GPCRs) . GPCRs, also known as seven-transmembrane receptors, represent the largest family of cell-surface receptors in eukaryotes . They play a crucial role in many biological functions and are the target of a significant number of modern medicinal drugs .

Mode of Action

The compound interacts with its targets, the GPCRs, by inhibiting their function . This inhibition occurs through a mechanism that allows GDP release but prevents GTP entry, thus trapping Gaq in the nucleotide-free, empty pocket conformation .

Biochemical Pathways

The inhibition of GPCRs affects multiple intracellular signaling events. One of the key pathways affected is the cyclic adenosine-3’,5’-monophosphate (cAMP) and the myo-inositol 1-phosphate (IP1) pathway . This leads to a decrease in the production of second messengers like diacylglycerol (DAG) and myo-inositol 1,4,5-trisphosphate (IP3), which in turn affects downstream cellular responses .

Result of Action

The inhibition of GPCRs by this compound can lead to a variety of cellular effects. For instance, it has been suggested that this compound can be used as KRAS G12C inhibitors as antitumor agents . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .

Propriétés

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-6-9-5-7-4-8-2-3-10(6)7;/h5,8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQRWOHMGHOVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165894-23-5 | |

| Record name | Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-3-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165894-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

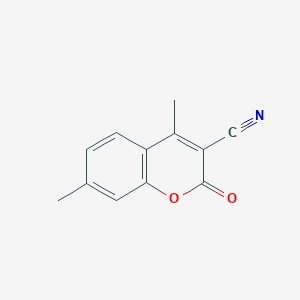

![1-Chloro-4-[difluoro(phenyl)methyl]benzene](/img/structure/B3042295.png)

![5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B3042297.png)

![tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate](/img/structure/B3042303.png)

![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)